![molecular formula C22H16N4O3S2 B2778727 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226455-48-6](/img/new.no-structure.jpg)

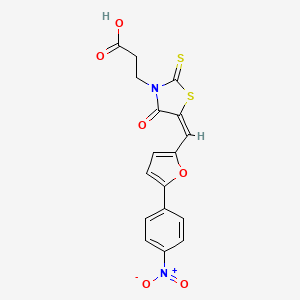

1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

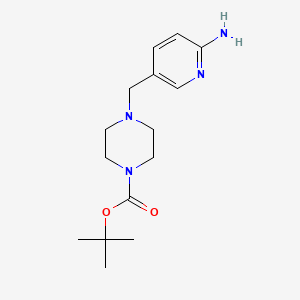

1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex chemical structure combining an oxadiazole, phenyl group, and thienopyrimidine moiety. Each of these parts brings specific chemical properties that can make it highly versatile in various applications.

Vorbereitungsmethoden

Synthetic Routes

The synthesis of 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the formation of the oxadiazole ring, thienopyrimidine core, and subsequent coupling reactions.

Formation of the Oxadiazole Ring:

Reactants: Using hydrazides and carboxylic acids

Conditions: Heating in the presence of dehydrating agents

Synthesis of the Thienopyrimidine Core:

Reactants: Typically starting from aminothiophene and appropriate diketones

Conditions: Cyclization reactions involving acidic or basic catalysts

Coupling Reaction:

Reactants: Linking the oxadiazole and thienopyrimidine moieties through methylthio intermediates

Conditions: Solvent-mediated reactions, often with phase transfer catalysts

Industrial Production Methods

Scalability involves more efficient and eco-friendly catalytic processes, leveraging continuous flow chemistry for better yields and reduced waste.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation:

Conversion into sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or mCPBA.

Reduction:

Reduction of the oxadiazole ring using reducing agents like LiAlH4, producing amine derivatives.

Substitution:

Nucleophilic Substitution:

Electrophilic Substitution: Introducing electrophiles like bromine for halogenation.

Common Reagents and Conditions

Oxidizing Agents: H2O2, mCPBA

Reducing Agents: LiAlH4

Catalysts: Phase transfer catalysts, Lewis acids

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Amines, hydrazines

Substitution Products: Halogenated or alkylated derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: Explored as a ligand for transition metal catalysis.

Material Science:

Biology

Pharmacology: Investigated for antimicrobial and anticancer properties.

Biochemistry: Studied as a probe for biochemical pathways.

Medicine

Drug Design: Potential in developing drugs targeting specific enzymes or receptors due to its multi-functional nature.

Industry

Agrochemicals: Possible use in designing more effective pesticides and herbicides.

Dyes and Pigments: Utilized in creating colorants with high stability.

Wirkmechanismus

The compound exerts its effects through:

Molecular Targets: Enzymes, receptors

Pathways Involved: May involve oxidative stress pathways, apoptosis induction in cells

Vergleich Mit ähnlichen Verbindungen

1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of heterocyclic rings and functional groups, which isn't commonly seen in similar compounds like:

4-(methylthio)phenyl derivatives: Less versatile compared to the multifaceted functionalities present here.

Other oxadiazole-thienopyrimidine hybrids: Typically lack the same breadth of applications.

List of Similar Compounds

3-(4-(methylthio)phenyl)-1,2,4-oxadiazole derivatives

Phenylthieno[3,2-d]pyrimidine compounds

There you have it—an in-depth article that explores the various aspects of this fascinating compound

Eigenschaften

CAS-Nummer |

1226455-48-6 |

|---|---|

Molekularformel |

C22H16N4O3S2 |

Molekulargewicht |

448.52 |

IUPAC-Name |

1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H16N4O3S2/c1-30-16-9-7-14(8-10-16)20-23-18(29-24-20)13-25-17-11-12-31-19(17)21(27)26(22(25)28)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |

InChI-Schlüssel |

XAVYJOZUIXLIBM-UHFFFAOYSA-N |

SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2778645.png)

![3-methyl-N-[(3-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2778646.png)

![(2Z)-6-bromo-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2778655.png)

![2-[(3-Methylbutyl)amino]propanoic acid hydrochloride](/img/structure/B2778657.png)

![3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide](/img/structure/B2778662.png)

![methyl 2-(2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2778665.png)